sodium;2-(3-pentylphenyl)acetate
Overview
Description
PBI-4050, also known as 3-pentylbenzenacetic acid sodium salt, is a first-in-class orally active low molecular weight compound. It is a synthetic analogue of a medium-chain fatty acid that binds to free fatty acid receptor 1 (FFAR1/GPR40) and GPR84. PBI-4050 has demonstrated significant anti-fibrotic, anti-inflammatory, and anti-proliferative properties, making it a promising candidate for the treatment of various fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PBI-4050 involves the reaction of 3-pentylbenzeneacetic acid with sodium hydroxide to form the sodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods
Industrial production of PBI-4050 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
PBI-4050 undergoes various chemical reactions, including:
Oxidation: PBI-4050 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: PBI-4050 can undergo substitution reactions where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PBI-4050 can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated or nitrated derivatives .
Scientific Research Applications
PBI-4050 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fatty acid receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating inflammatory and fibrotic responses in various cell types.
Medicine: Explored as a potential therapeutic agent for treating fibrotic diseases such as idiopathic pulmonary fibrosis, diabetic nephropathy, and heart failure.
Industry: Potential applications in the development of anti-fibrotic and anti-inflammatory drugs .
Mechanism of Action
PBI-4050 exerts its effects through the activation of G protein-coupled receptors GPR40 and GPR84. By binding to these receptors, PBI-4050 modulates various signaling pathways involved in inflammation, fibrosis, and cellular proliferation. The compound reduces the activation of fibroblasts and myofibroblasts, leading to decreased extracellular matrix deposition and fibrosis. Additionally, PBI-4050 inhibits the expression of pro-inflammatory cytokines and growth factors, further contributing to its anti-fibrotic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pirfenidone: An anti-fibrotic agent used for the treatment of idiopathic pulmonary fibrosis.
Nintedanib: A tyrosine kinase inhibitor with anti-fibrotic properties used in the treatment of idiopathic pulmonary fibrosis.
Fezagepras (Setogepram) sodium: An orally active agonist for GPR40 and antagonist for GPR84, similar to PBI-4050.
Uniqueness of PBI-4050
PBI-4050 is unique in its dual action on GPR40 and GPR84, which allows it to modulate multiple pathways involved in fibrosis and inflammation. This dual mechanism of action provides a broader therapeutic potential compared to other anti-fibrotic agents that target a single pathway .
Properties
IUPAC Name |
sodium;2-(3-pentylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.Na/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15;/h5,7-9H,2-4,6,10H2,1H3,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSJWSLXKSJQFE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254472-97-3 | |
Record name | PBI-4050 sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254472973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acido benzenacetico, 3-pentyl,sale di sodio. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SETOGEPRAM SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R05571KE07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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